1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorobenzyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts to facilitate the formation of the desired product. For example, heating 1-(3,5-dimethylbenzyl)- and 1-(2,4-dichlorobenzyl)-5-bromouracil with excess benzylamine or phenylamine in ethylene glycol under refluxing conditions can yield the corresponding pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dichlorobenzyl)-1-methylhydrazine
- 1-(2,6-Dichlorobenzyl)-1-methylhydrazine
- 1-(2-Chlorobenzyl)-1-methylhydrazine
Uniqueness
1-(2,4-dichlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H22Cl2N2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H22Cl2N2/c1-16-6-4-8-19(12-16)24-18(3)25(20-9-5-7-17(2)13-20)29(28-24)15-21-10-11-22(26)14-23(21)27/h4-14H,15H2,1-3H3 |
InChI Key |
VMPRFBDZTHFEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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